molecular formula C13H12N4O B14275102 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one CAS No. 137932-41-3

2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one

Cat. No.: B14275102
CAS No.: 137932-41-3
M. Wt: 240.26 g/mol
InChI Key: DUAXLNRDLZEITA-UHFFFAOYSA-N
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Description

2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one typically involves the condensation of aromatic amines, barbituric acid, and aryl aldehydes. One efficient method reported involves the use of UV365 light in an aqueous-glycerol medium, which promotes a catalyst-free synthesis at room temperature . This method is environmentally friendly and offers high yields without the need for chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are typically used.

Major Products Formed

    Oxidation: The major products are carbonyl compounds.

    Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways . Its ability to undergo oxidation and substitution reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

137932-41-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-10-ethylpyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C13H12N4O/c1-2-17-10-6-4-3-5-8(10)7-9-11(17)15-13(14)16-12(9)18/h3-7H,2H2,1H3,(H2,14,16,18)

InChI Key

DUAXLNRDLZEITA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)N

Origin of Product

United States

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